molecular formula C10H15NO B13598487 (R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

(R)-1-(2-Methoxy-4-methylphenyl)ethan-1-amine

Cat. No.: B13598487
M. Wt: 165.23 g/mol
InChI Key: RMSCGKQKPMOHRD-MRVPVSSYSA-N
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Description

®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a methoxy group and a methyl group attached to the benzene ring, along with an amine group attached to the ethan-1-amine chain. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde group is reduced to form the corresponding alcohol, which is then converted to the corresponding bromide.

    Amine Formation: The bromide is reacted with ammonia or an amine source to form the desired amine compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups to the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological systems, including its potential effects on neurotransmitter receptors.

Medicine

In medicine, phenethylamines are often explored for their potential therapeutic applications, such as in the treatment of neurological disorders or as psychoactive agents.

Industry

In the industrial sector, this compound may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound of the phenethylamine class, known for its stimulant and psychoactive properties.

    Methoxyphenethylamine: A similar compound with a methoxy group attached to the benzene ring, known for its potential psychoactive effects.

    Methylphenethylamine: A compound with a methyl group attached to the benzene ring, also known for its stimulant properties.

Uniqueness

®-1-(2-Methoxy-4-methylphenyl)ethan-1-amine is unique due to the specific arrangement of the methoxy and methyl groups on the benzene ring, which may influence its reactivity and biological activity compared to other phenethylamines.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(2-methoxy-4-methylphenyl)ethanamine

InChI

InChI=1S/C10H15NO/c1-7-4-5-9(8(2)11)10(6-7)12-3/h4-6,8H,11H2,1-3H3/t8-/m1/s1

InChI Key

RMSCGKQKPMOHRD-MRVPVSSYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)N)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N)OC

Origin of Product

United States

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